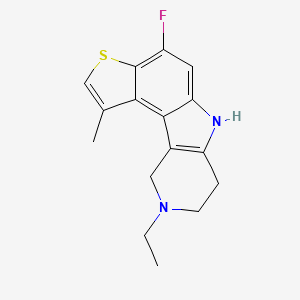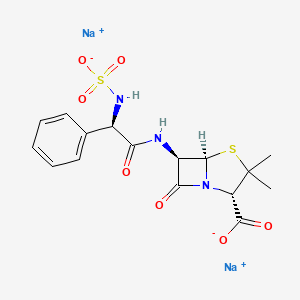
Calcium glubionate anhydrous
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Calcium glubionate anhydrous is synthesized through the reaction of calcium carbonate with gluconic acid and lactobionic acid. The reaction typically involves dissolving calcium carbonate in a solution of gluconic acid and lactobionic acid under controlled temperature and pH conditions to form the calcium glubionate complex.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions in reactors where calcium carbonate is reacted with gluconic acid and lactobionic acid. The resulting solution is then filtered, concentrated, and dried to obtain the anhydrous form of calcium glubionate .
Chemical Reactions Analysis
Types of Reactions: Calcium glubionate anhydrous primarily undergoes complexation reactions due to the presence of calcium ions. It does not typically participate in oxidation, reduction, or substitution reactions under normal conditions.
Common Reagents and Conditions: The primary reagents involved in the synthesis of this compound are calcium carbonate, gluconic acid, and lactobionic acid. The reactions are carried out under controlled temperature and pH conditions to ensure the formation of the desired complex.
Major Products Formed: The major product formed from the reaction of calcium carbonate with gluconic acid and lactobionic acid is this compound. No significant by-products are typically formed in this reaction .
Scientific Research Applications
Calcium glubionate anhydrous has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and studies involving calcium ions.
Biology: Employed in studies related to calcium metabolism and its role in cellular processes.
Medicine: Used as a supplement to treat conditions caused by low calcium levels, such as osteoporosis, osteomalacia, hypoparathyroidism, and latent tetany. .
Industry: Utilized in the production of calcium supplements and as an additive in food and pharmaceutical products to enhance calcium content
Mechanism of Action
Calcium glubionate anhydrous exerts its effects by providing a source of calcium ions, which are essential for various physiological processes. Calcium ions play a crucial role in the nervous, muscular, and skeletal systems. They help maintain cell membrane and capillary permeability, act as activators in the transmission of nerve impulses, and are involved in the contraction of cardiac, skeletal, and smooth muscle. Additionally, calcium ions are essential for bone formation and blood coagulation .
Comparison with Similar Compounds
Calcium glubionate anhydrous can be compared with other calcium salts such as calcium gluconate, calcium lactate, and calcium carbonate.
Calcium gluconate: Similar to calcium glubionate, it is used to treat low blood calcium levels but has a different chemical structure and solubility profile.
Calcium lactate: Another calcium salt used as a supplement, it is less soluble in water compared to calcium glubionate.
Calcium carbonate: Widely used as a calcium supplement and antacid, it has a higher calcium content per unit weight but is less soluble in water compared to calcium glubionate
This compound is unique due to its high solubility and bioavailability, making it an effective supplement for individuals with calcium deficiencies .
Properties
| Essential for nervous, muscular, and skeletal systems. Maintain cell membrane and capillary permeability. Act as an activator in the transmission of nerve impulses and contraction of cardiac, skeletal, and smooth muscle. Essential for bone formation and blood coagulation. | |
CAS No. |
97635-31-9 |
Molecular Formula |
C18H32CaO19 |
Molecular Weight |
592.5 g/mol |
IUPAC Name |
calcium;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate;(2R,3R,4R,5R)-2,3,5,6-tetrahydroxy-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanoate |
InChI |
InChI=1S/C12H22O12.C6H12O7.Ca/c13-1-3(15)10(7(18)8(19)11(21)22)24-12-9(20)6(17)5(16)4(2-14)23-12;7-1-2(8)3(9)4(10)5(11)6(12)13;/h3-10,12-20H,1-2H2,(H,21,22);2-5,7-11H,1H2,(H,12,13);/q;;+2/p-2/t3-,4-,5+,6+,7-,8-,9-,10-,12+;2-,3-,4+,5-;/m11./s1 |
InChI Key |
YPCRNBPOUVJVMU-LCGAVOCYSA-L |
SMILES |
C(C1C(C(C(C(O1)OC(C(CO)O)C(C(C(=O)[O-])O)O)O)O)O)O.C(C(C(C(C(C(=O)[O-])O)O)O)O)O.[Ca+2] |
Isomeric SMILES |
C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C(=O)[O-])O)O)O)O)O)O.C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.[Ca+2] |
Canonical SMILES |
C(C1C(C(C(C(O1)OC(C(CO)O)C(C(C(=O)[O-])O)O)O)O)O)O.C(C(C(C(C(C(=O)[O-])O)O)O)O)O.[Ca+2] |
| 97635-31-9 | |
Synonyms |
calcium glubionate Calcium Médifa Calcium-Sandoz glubionate calcium glubionate calcium monohydrate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















